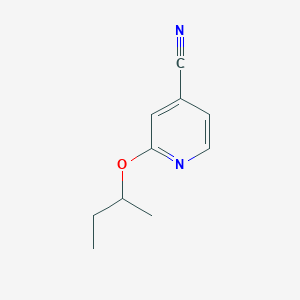

2-(Butan-2-yloxy)pyridine-4-carbonitrile

Description

Historical Context and Discovery

The development of this compound represents a significant advancement in the field of pyridine chemistry, building upon decades of research into heterocyclic compounds. The foundational work in pyridine chemistry can be traced back to the synthesis of 4-cyanopyridine, which serves as a key starting material for this compound. The historical significance of 4-cyanopyridine, also known as isonicotinonitrile, cannot be understated, as it has been extensively utilized in organic synthesis since its initial characterization. This precursor compound, with the molecular formula C6H4N2 and a melting point of 76-79 degrees Celsius, established the groundwork for numerous pyridine derivatives.

The synthetic methodology for producing this compound typically involves the reaction of 4-cyanopyridine with 2-butanol under carefully controlled conditions. Research indicates that this synthesis often requires elevated temperatures ranging from 80 to 120 degrees Celsius and the presence of suitable catalysts to facilitate the reaction. The development of this compound reflects the broader evolution of heterocyclic chemistry, where researchers have continuously sought to modify core structures to enhance biological activity and expand synthetic utility. The compound's emergence in commercial catalogs from major chemical suppliers such as Sigma-Aldrich and other specialized vendors demonstrates its established position in the research community.

The historical context of this compound is further enriched by its connection to the broader field of pyridine derivatives, which have been recognized for their diverse biological activities since the early twentieth century. The ability to introduce alkoxy substituents at specific positions on the pyridine ring has opened new avenues for drug discovery and materials science applications. This particular compound represents a convergence of traditional pyridine chemistry with modern synthetic techniques, enabling researchers to access complex molecular architectures with potential therapeutic value.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of its molecular structure. The compound is also known by its alternative International Union of Pure and Applied Chemistry name, 2-sec-butoxyisonicotinonitrile, which reflects the secondary butyl group attachment to the oxygen atom. This nomenclature system ensures unambiguous identification of the compound across different research contexts and regulatory frameworks.

The molecular identity of this compound is defined by several key structural parameters. The molecular formula C10H12N2O indicates the presence of ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 176.22 grams per mole. The International Chemical Identifier string 1S/C10H12N2O/c1-3-8(2)13-10-6-9(7-11)4-5-12-10/h4-6,8H,3H2,1-2H3 provides a unique digital fingerprint for the compound, enabling precise database searches and computational analyses.

The compound's International Chemical Identifier Key PRGOOZYYBRKHKN-UHFFFAOYSA-N serves as a condensed identifier that facilitates rapid compound lookup in chemical databases and literature searches. The Simplified Molecular Input Line Entry System notation CCC(C)OC1=NC=CC(=C1)C#N offers a linear representation of the molecular structure that is particularly useful for computational chemistry applications. These various identification systems collectively ensure that researchers worldwide can accurately identify and work with this specific compound, regardless of language or regional naming conventions.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends far beyond its individual properties, representing a prime example of how structural modifications can dramatically alter the biological and chemical characteristics of parent compounds. Pyridine derivatives, including this compound, serve vital roles in the development of pharmaceuticals, agrochemicals, and other fine chemicals, making them particularly important in heterocyclic chemistry. The presence of both the nitrile functional group and the alkoxy substituent creates a versatile platform for further synthetic transformations, enabling chemists to access complex molecular architectures that would be difficult to obtain through other routes.

Research has demonstrated that pyridine derivatives, including this compound, exhibit significant biological activities that make them of considerable interest in medicinal chemistry. The compound's structure allows for modifications that can enhance biological activity against various cellular targets, particularly in cancer research applications. The ability to introduce specific substituents at defined positions on the pyridine ring provides medicinal chemists with powerful tools for optimizing pharmacological properties such as potency, selectivity, and bioavailability.

The compound exemplifies the principles of structure-activity relationships that are fundamental to heterocyclic chemistry. The cyano group located at the fourth position of the pyridine ring imparts unique chemical reactivity and structural properties that are essential for various synthetic applications. This positioning allows for selective chemical transformations while maintaining the integrity of the heterocyclic core, enabling the development of focused compound libraries for biological screening. The versatility of pyridine-4-carbonitrile derivatives as intermediates in various chemical reactions, including nucleophilic substitutions and coupling reactions, highlights their pivotal role in the synthesis of complex organic molecules.

The integration of this compound into larger molecular frameworks allows chemists to design new materials with enhanced properties for use in fields such as materials science and nanotechnology. This capability demonstrates how heterocyclic compounds can serve as building blocks for advanced materials with tailored characteristics. The compound's ability to undergo diverse transformations while contributing to biologically active molecules exemplifies its multifaceted roles in both academic and industrial research settings.

Positioning in Modern Chemical Research

The positioning of this compound in modern chemical research reflects the evolving landscape of drug discovery and materials science, where precision molecular design has become increasingly important. Contemporary pharmaceutical research has placed greater emphasis on targeted therapeutic approaches, and this compound represents a valuable scaffold for developing molecules with specific biological activities. The compound's documented anticancer properties position it as a lead structure for developing new chemotherapeutic agents, particularly given the ongoing need for more effective and selective cancer treatments.

Modern synthetic chemistry has increasingly focused on developing sustainable and efficient methodologies, and the synthesis of this compound aligns with these goals through its relatively straightforward preparation from readily available starting materials. The use of 4-cyanopyridine as a precursor provides access to a wide range of related compounds through systematic structural modifications. This synthetic accessibility makes the compound particularly attractive for high-throughput synthesis programs and combinatorial chemistry approaches that are central to modern drug discovery efforts.

The compound's role in agricultural applications further demonstrates its relevance to contemporary chemical research, particularly in the context of sustainable agriculture and environmental stewardship. Research has explored the potential use of this compound in herbicidal formulations, where its structural characteristics may contribute to synergistic effects when combined with other herbicides. This application is particularly relevant given the increasing focus on developing more effective and environmentally friendly crop protection agents.

The availability of this compound from multiple commercial suppliers, including major chemical vendors such as Sigma-Aldrich, indicates its established position in the research community and its importance for ongoing scientific investigations. The compound's inclusion in various chemical databases and its assignment of multiple catalog numbers across different suppliers reflect the sustained research interest and commercial viability. Advanced analytical techniques and computational chemistry methods have enabled researchers to better understand the compound's properties and predict its behavior in various chemical and biological systems, facilitating more rational approaches to compound optimization and development.

Properties

IUPAC Name |

2-butan-2-yloxypyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-3-8(2)13-10-6-9(7-11)4-5-12-10/h4-6,8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGOOZYYBRKHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=NC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the nucleophilic substitution of 4-cyanopyridine with 2-butanol under catalytic conditions. This reaction typically proceeds via the displacement of a suitable leaving group on the pyridine ring (often a halide or activated intermediate) by the alkoxy nucleophile derived from 2-butanol.

| Parameter | Details |

|---|---|

| Reactants | 4-Cyanopyridine and 2-butanol |

| Catalyst | Acidic (e.g., mineral acids) or basic catalysts (e.g., alkali metal bases) depending on the pathway |

| Solvent | Toluene or ethanol |

| Temperature | Elevated temperatures, typically 80–120°C |

| Reaction Time | Variable, often several hours to ensure complete conversion |

The choice between acidic or basic catalysis influences the reaction mechanism and yield. Acidic conditions can protonate the pyridine nitrogen, increasing electrophilicity, while basic conditions generate the alkoxide ion from 2-butanol, enhancing nucleophilicity.

Industrial Production Methods

In industrial settings, continuous flow reactors are often employed to optimize reaction efficiency and product consistency. Automated control of temperature, pressure, and reagent feed rates allows for:

- Enhanced scalability

- Improved yield and purity

- Reduced reaction times

- Safer handling of reactive intermediates

Such continuous processes are advantageous for the production of this compound on a large scale, ensuring reproducibility and cost-effectiveness.

Chemical Reaction Analysis Relevant to Preparation

Reaction Types Involved

- Nucleophilic substitution: Introduction of the butan-2-yloxy group via displacement on the pyridine ring.

- Esterification/etherification: Formation of the alkoxy substituent through reaction of alcohol with activated pyridine intermediate.

Catalysts and Reagents

- Acid catalysts such as sulfuric acid or p-toluenesulfonic acid may be used to activate the pyridine ring.

- Bases like sodium hydride or potassium tert-butoxide can generate the alkoxide nucleophile from 2-butanol.

- Solvents such as toluene or ethanol facilitate the reaction medium, balancing solubility and reaction kinetics.

Summary Table of Preparation Parameters

| Aspect | Description |

|---|---|

| Starting Material | 4-Cyanopyridine |

| Nucleophile | 2-Butanol (providing butan-2-yloxy group) |

| Catalysts | Acidic or basic catalysts |

| Solvents | Toluene, ethanol |

| Temperature Range | 80–120°C |

| Industrial Method | Continuous flow reactors with automated control |

| Yield | Typically moderate to high (dependent on conditions) |

Research Findings and Notes

- The substitution pattern (2-butoxy on pyridine and 4-cyano group) is critical for the compound’s biological activity and chemical reactivity.

- The reaction conditions must be optimized to prevent side reactions such as over-alkylation or degradation of the nitrile group.

- Industrial synthesis benefits from continuous flow technology to maintain consistent quality and scalability.

- Variations in catalysts and solvents can affect reaction rates and yields, necessitating careful selection based on desired purity and throughput.

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yloxy)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that pyridine derivatives, including 2-(butan-2-yloxy)pyridine-4-carbonitrile, exhibit significant anticancer properties. The compound's structure allows for modifications that enhance its biological activity against various cancer cell lines. A study highlighted the synthesis of new 3-cyano-2-substituted pyridines, which demonstrated promising in vitro anticancer activities against several cell lines, suggesting that similar derivatives could be effective in cancer therapy .

1.2 Mechanisms of Action

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation. For instance, the incorporation of alkoxy substituents has been shown to enhance lipophilicity, thereby improving cellular uptake and efficacy . The potential for this compound to act as a lead compound in developing new chemotherapeutic agents is significant.

Agricultural Applications

2.1 Herbicidal Properties

The compound has been explored for its potential use in herbicidal formulations. Its structural characteristics may contribute to synergistic effects when combined with other herbicides, enhancing efficacy against unwanted vegetation in a variety of crops . This application is particularly relevant in the context of sustainable agriculture, where effective weed management is crucial.

2.2 Case Studies

A notable case study involved the formulation of herbicidal compositions that include this compound as a key ingredient. These formulations were tested in various agricultural settings, demonstrating improved control over weed species compared to traditional herbicides .

Synthesis and Structural Variations

The synthesis of this compound involves several chemical pathways that allow for structural modifications. For example, variations at the 3-cyano position can lead to different biological activities and improved efficacy against specific targets .

| Synthesis Route | Key Intermediates | Yield |

|---|---|---|

| Route A | Acetohydrazide | High |

| Route B | Methyl 2-cyano | Moderate |

| Route C | Ethyl acetoacetate | Low |

Mechanism of Action

The mechanism of action of 2-(Butan-2-yloxy)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(butan-2-yloxy)pyridine-4-carbonitrile with structurally analogous pyridine-4-carbonitrile derivatives, focusing on substituent effects, molecular properties, and biological activities:

Molecular weights marked with an asterisk () are calculated from molecular formulas.

Structural and Functional Insights

- Substituent Effects on Lipophilicity: The butan-2-yloxy group in the target compound provides intermediate lipophilicity compared to the highly polar 2-(methylamino) derivative and the more hydrophobic 2,4-difluorophenoxy analog .

- Biological Activity : Compounds with bulky or electronegative substituents, such as the difluoropyrrolidinyl group in the MAP3K12 inhibitor , exhibit enhanced target binding due to steric and electronic interactions. The target compound’s alkoxy group may offer a balance between solubility and membrane permeability.

- Synthetic Accessibility: Alkoxy-substituted pyridines (e.g., the target compound) are typically synthesized via nucleophilic aromatic substitution or Ullmann coupling, whereas amino derivatives (e.g., 2-(methylamino)-) require reductive amination or Buchwald-Hartwig reactions .

Pharmacological Potential

- Fluorinated aryloxy groups (e.g., 2,4-difluorophenoxy) improve metabolic stability, making them candidates for CNS-targeting drugs .

- Heterocyclic substituents like thiomorpholinyl or cyclobutylamino enhance selectivity for enzymes with hydrophobic binding pockets.

- The target compound’s alkoxy chain may be optimized for prolonged half-life in vivo, as seen in prodrug designs .

Biological Activity

2-(Butan-2-yloxy)pyridine-4-carbonitrile is a synthetic compound with diverse biological activities, primarily studied for its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Name: this compound

- CAS Number: 1249490-07-0

- Molecular Formula: C12H14N2O

- Molecular Weight: 202.25 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets within cells. It is believed to modulate pathways involved in inflammation and cell signaling:

- Inhibition of Phosphodiesterase (PDE): The compound may act as a PDE inhibitor, affecting cyclic AMP levels and thereby influencing inflammatory responses .

- Antioxidant Activity: Preliminary studies suggest that it may scavenge free radicals, contributing to its potential anti-inflammatory effects.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anti-inflammatory Activity:

- Anticancer Potential:

-

Antimicrobial Properties:

- The compound has been evaluated for its antimicrobial activity against a range of pathogens, showing promise in preliminary assays.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Reduced cytokine production | |

| Anticancer | Cytotoxic effects on cancer cells | |

| Antimicrobial | Effective against certain pathogens |

Case Studies

-

Anti-inflammatory Effects:

A study conducted on murine models demonstrated that administration of this compound led to a significant decrease in inflammatory markers. The mechanism was linked to the inhibition of NF-kB signaling pathways. -

Cytotoxicity Against Cancer Cells:

In a recent investigation, derivatives of this compound were tested against human breast cancer cell lines (MCF-7). Results indicated an IC50 value indicating moderate cytotoxicity, warranting further exploration into structure-activity relationships. -

Antimicrobial Activity:

A screening assay revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent.

Safety and Toxicology

The safety profile of this compound has been assessed in preliminary toxicity studies:

Q & A

Basic Research Questions

Q. How can researchers optimize hydrolysis conditions for converting pyridine-4-carbonitrile derivatives into carboxylic acids?

- Methodological Answer : Pyridine-4-carbonitrile derivatives can be hydrolyzed to carboxylic acids using autoclave conditions (e.g., 250°C with water). However, positional isomerism affects reaction outcomes. For example, pyridine-2-carbonitrile undergoes decarboxylation, while pyridine-4-carbonitrile yields stable carboxylic acids. Reaction optimization should include temperature control, solvent selection (e.g., water or methanol-water mixtures), and monitoring via HPLC or NMR to confirm product stability .

Q. What are common synthetic routes for introducing substituents at the pyridine-4-carbonitrile scaffold?

- Methodological Answer : Substituents like alkoxy or sulfanyl groups can be introduced via nucleophilic aromatic substitution or coupling reactions. For instance, tert-butylsulfanyl groups are added using tert-butylthiol under basic conditions. Reaction efficiency depends on electron-withdrawing effects of the nitrile group and steric hindrance. Characterization via GC-MS and elemental analysis is critical to verify purity .

Q. How should researchers validate the molecular structure of 2-(Butan-2-yloxy)pyridine-4-carbonitrile using crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL or SHELXS is recommended for structure validation. Key parameters include refinement of anisotropic displacement parameters and validation of hydrogen bonding (e.g., O—H···N interactions). For example, oxalic acid cocrystals with pyridine-4-carbonitrile derivatives show triclinic packing (space group P1), which can guide lattice analysis .

Advanced Research Questions

Q. How do structural modifications of pyridine-4-carbonitrile derivatives influence their activity as kinase inhibitors?

- Methodological Answer : Substituents like cyclobutyloxy or difluoropyrrolidine enhance binding to kinase active sites. For instance, 2-[[6-(3,3-Difluoropyrrolidin-1-yl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]pyridine-4-carbonitrile exhibits a Ki of 5.0 nM against MAP3K12. SAR studies should combine molecular docking (e.g., using AutoDock) with enzymatic assays (IC50/Ki determination) to correlate substituent effects with potency .

Q. What strategies can improve the blood-brain barrier (BBB) permeability of pyridine-4-carbonitrile-based probes?

- Methodological Answer : Lipophilicity (logP) and molecular weight (<500 Da) are critical for BBB penetration. Derivatives like cyclopenta[c]pyridine-4-carbonitrile, which distributes to the brain, can be modified with fluorine or methyl groups to enhance passive diffusion. In vivo studies should employ LC-MS/MS to quantify brain-to-plasma ratios in rodent models .

Q. How can researchers resolve contradictions in reaction outcomes for pyridine-4-carbonitrile derivatives under varying pH conditions?

- Methodological Answer : Conflicting data (e.g., hydrolysis vs. side reactions) often arise from pH-dependent reactivity. For hydrazide synthesis, alkaline conditions (pH >10) with hydrazine hydrate in n-butanol yield pyridine-4-carboxylic hydrazide, while acidic conditions promote decarboxylation. Use pH-stat titration and in situ IR spectroscopy to monitor intermediate formation .

Q. What analytical techniques are essential for characterizing pyridine-4-carbonitrile derivatives in complex biological matrices?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and chiral HPLC (e.g., Daicel IC column) are critical. For enantiomeric excess (ee) determination, use mobile phases like n-heptane-EtOH (97:3) with UV detection. MS/MS fragmentation patterns help confirm structural integrity in tissue homogenates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.